molecular formula C13H14N2OS B12927340 1-benzyl-2-(ethylthio)pyrimidin-4(1H)-one CAS No. 62652-40-8

1-benzyl-2-(ethylthio)pyrimidin-4(1H)-one

Cat. No.: B12927340
CAS No.: 62652-40-8
M. Wt: 246.33 g/mol
InChI Key: VEEFUHUXMISMMG-UHFFFAOYSA-N
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Description

1-Benzyl-2-(ethylthio)pyrimidin-4(1H)-one (CAS 62652-40-8) is a chemical compound with the molecular formula C13H14N2OS and a molecular weight of 246.33 . It belongs to the class of pyrimidin-4(1H)-one derivatives, a scaffold recognized for its significant relevance in medicinal chemistry research . While direct biological data for this specific compound is limited from the search, pyrimidin-4(1H)-one derivatives are widely investigated for their pharmacological potential. Notably, structurally related 2-alkylthio-6-benzylpyrimidin-4(3H)-ones (S-DABOs) have been extensively studied as non-nucleoside reverse transcriptase inhibitors (NNRTIs) with potent activity against HIV-1 . This establishes the pyrimidinone core as a privileged structure in antiviral research. Furthermore, various pyrimidine and fused pyrimidinone derivatives have demonstrated a range of other biological activities, including antitumor, antibacterial, and antifungal effects, making them valuable templates in drug discovery campaigns . Researchers can utilize this compound as a key synthetic intermediate or building block for the development of novel compounds. Its structure offers potential for further chemical modification at the benzyl, ethylthio, or pyrimidinone positions, facilitating the exploration of structure-activity relationships (SAR) in various therapeutic areas. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62652-40-8

Molecular Formula

C13H14N2OS

Molecular Weight

246.33 g/mol

IUPAC Name

1-benzyl-2-ethylsulfanylpyrimidin-4-one

InChI

InChI=1S/C13H14N2OS/c1-2-17-13-14-12(16)8-9-15(13)10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3

InChI Key

VEEFUHUXMISMMG-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC(=O)C=CN1CC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 1 Benzyl 2 Ethylthio Pyrimidin 4 1h One and Analogues

Strategies for the Construction of the Pyrimidinone Core

The formation of the central pyrimidin-4(1H)-one ring is a critical step in the synthesis of the target molecule. Various strategies, including classical cyclocondensation reactions and modern multicomponent approaches, have been developed to efficiently construct this heterocyclic scaffold.

Cyclocondensation Reactions with Thio(iso)urea Derivatives

A prevalent and classical method for the synthesis of the pyrimidinone core involves the cyclocondensation of a β-dicarbonyl compound, or a synthetic equivalent, with a thiourea (B124793) derivative. To introduce the N1-benzyl substituent, N-benzylthiourea is a key starting material.

The reaction of N-benzylthiourea with a β-keto ester, such as ethyl acetoacetate (B1235776), in the presence of a base, leads to the formation of the corresponding 1-benzyl-6-methyl-2-thiouracil. The general mechanism involves the initial condensation of the more acidic methylene (B1212753) protons of the β-keto ester with the thiourea, followed by an intramolecular cyclization and dehydration to yield the pyrimidinone ring. The choice of base and solvent can significantly influence the reaction yield and purity of the product. Common bases used include sodium ethoxide, potassium carbonate, and sodium hydroxide.

Table 1: Examples of Cyclocondensation Reactions for Pyrimidinone Core Synthesis

Reactant 1 Reactant 2 Catalyst/Base Product Reference
N-Benzylthiourea Ethyl Acetoacetate Sodium Ethoxide 1-Benzyl-6-methyl-2-thiouracil N/A

Alternatively, S-alkylated isothiourea derivatives can be employed. For instance, the condensation of ethyl acetoacetate with S-ethylisothiouronium hemisulfate in the presence of ethanolic potassium hydroxide has been reported to yield 6-methyl-2-(ethylthio)pyrimidin-4(3H)-one asianpubs.org. By analogy, employing an N-benzyl substituted S-ethylisothiourea would directly lead to a 1-benzyl-2-(ethylthio)pyrimidin-4(1H)-one derivative.

Cascade Reaction Pathways for Pyrimidin-4(1H)-one Formation

Cascade reactions, also known as tandem or domino reactions, offer an efficient approach to the synthesis of complex molecules from simple starting materials in a single pot, thereby minimizing purification steps and improving atom economy. While many cascade reactions lead to fused pyrimidine (B1678525) systems, specific strategies can be tailored for the synthesis of monosubstituted pyrimidin-4(1H)-ones.

One such conceptual pathway could involve a multi-step, one-pot sequence. For example, a reaction could be designed where an initial Michael addition of a primary amine (benzylamine) to an α,β-unsaturated carbonyl compound is followed by the in-situ reaction with an isothiocyanate to form an N,N'-disubstituted thiourea intermediate. This intermediate could then undergo an intramolecular cyclization to form the 1-benzylpyrimidin-4(1H)-one core. While specific examples for the target molecule are not prevalent in the literature, the principles of cascade reactions are widely applied in heterocyclic synthesis.

Multicomponent Condensation Approaches

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a one-pot reaction. The Biginelli reaction is a classic example of a three-component reaction used to synthesize dihydropyrimidinones. mdpi.comnih.gov

A modification of the Biginelli reaction could be envisioned for the synthesis of this compound. This would involve the condensation of benzaldehyde (or a related aldehyde), a β-keto ester like ethyl acetoacetate, and N-benzylthiourea. While the classical Biginelli reaction typically yields dihydropyrimidinones, subsequent oxidation can lead to the aromatic pyrimidinone ring. The use of N-substituted thioureas in Biginelli-like reactions has been documented. mdpi.com

Table 2: Conceptual Multicomponent Reaction for 1-Benzyl-2-thiouracil Synthesis

Component 1 Component 2 Component 3 Catalyst Potential Product

Installation of the 2-(Ethylthio) Moiety

Once the pyrimidinone core, specifically the 2-mercaptopyrimidinone precursor, is synthesized, the next critical step is the introduction of the ethylthio group at the C2 position.

Alkylation of 2-Mercaptopyrimidinone Precursors

The most direct method for installing the 2-(ethylthio) group is through the S-alkylation of the corresponding 2-thiouracil (B1096) or 2-mercaptopyrimidinone precursor. The sulfur atom in the 2-thiouracil ring is nucleophilic and readily reacts with electrophilic alkylating agents.

The synthesis of 6-methyl-2-(ethylthio)pyrimidin-4(3H)-one has been successfully achieved by reacting 6-methyl-2-thiouracil with diethyl sulphate in the presence of a mild base like potassium carbonate. asianpubs.org This methodology is directly applicable to the synthesis of the target compound, where 1-benzyl-2-thiouracil would be treated with an ethylating agent, such as ethyl iodide, ethyl bromide, or diethyl sulfate, in the presence of a base to afford this compound. The choice of the base (e.g., sodium hydroxide, potassium carbonate, or sodium hydride) and solvent (e.g., ethanol, acetone, or dimethylformamide) can be optimized to achieve high yields.

Table 3: Reagents for S-Alkylation of 2-Thiouracil Derivatives

2-Thiouracil Precursor Alkylating Agent Base Solvent Product
1-Benzyl-2-thiouracil Ethyl Iodide Potassium Carbonate Acetone This compound

Selective Substitution Reactions at the C2 Position

Achieving selective functionalization at the C2 position of the pyrimidinone ring is crucial. In pyrimidine chemistry, the C2, C4, and C6 positions are susceptible to nucleophilic attack, especially when substituted with a good leaving group. However, in the case of a 2-mercaptopyrimidinone, the high nucleophilicity of the sulfur atom generally directs alkylation to the sulfur, leading to the desired 2-(alkylthio) product.

While direct C-H functionalization at the C2 position of a pyrimidinone without a pre-existing leaving group is a more advanced and less common strategy for this particular transformation, methods for C2-selective amination have been developed, suggesting the feasibility of selective C2 functionalization under specific reaction conditions. nih.gov For the synthesis of this compound, the alkylation of the 2-mercapto precursor remains the most straightforward and widely used approach.

Introduction of the N1-Benzyl Substituent

A crucial step in the synthesis of the target compound is the introduction of the benzyl (B1604629) group at the N1 position of the pyrimidin-4(1H)-one ring. This transformation is typically accomplished through N-alkylation, a fundamental reaction in heterocyclic chemistry. The regioselectivity of this reaction is a significant consideration, as alkylation can potentially occur at different nitrogen or oxygen atoms within the molecule.

The most common method for introducing the N1-benzyl group is through direct alkylation using a benzyl halide, such as benzyl bromide or benzyl chloride. This reaction is a nucleophilic substitution where the nitrogen atom of the pyrimidinone ring attacks the electrophilic benzylic carbon of the halide. researchgate.net

The reaction is typically carried out in the presence of a base, which deprotonates the nitrogen atom of the pyrimidinone, increasing its nucleophilicity and facilitating the reaction. The choice of base and solvent is critical for the success of the alkylation and can influence the regioselectivity and yield. Common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH), while solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often employed. researchgate.netbeilstein-journals.org For instance, studies on similar heterocyclic systems have shown that the combination of sodium hydride in THF provides a promising system for achieving N-1 selective alkylation. beilstein-journals.org

The general mechanism involves the formation of a pyrimidinone anion, which then acts as the nucleophile. The reaction conditions, such as temperature and reaction time, are optimized to maximize the formation of the desired N1-benzylated product while minimizing side reactions.

Table 1: Representative Conditions for N-Alkylation of Pyrimidine Scaffolds

Reagents Base Solvent Temperature Outcome
2-Thiopyrimidine & Benzyl Halide Base (e.g., K₂CO₃) DMF Room Temp. to heating N-Alkylated 2-thiobenzylpyrimidine researchgate.net
Substituted Indazole & Alkyl Bromide Sodium Hydride (NaH) THF Not specified High N-1 regioselectivity beilstein-journals.org

This table is generated based on data from analogous reactions on similar heterocyclic systems.

One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, cost-effectiveness, and reduced waste. beilstein-archives.org For the synthesis of N-substituted pyrimidinones, one-pot strategies can be designed to first form the pyrimidinone ring and then introduce the N1-substituent in a sequential manner.

Three-component reactions, such as the Biginelli reaction, are another cornerstone of one-pot synthesis for producing dihydropyrimidinones, which can be subsequently oxidized and functionalized to yield the desired pyrimidinone structures. rsc.org

Table 2: One-Pot Methodologies for Pyrimidinone Core Synthesis

Reactants Mediator/Catalyst Key Features Resulting Core Structure
S-Alkylisothiourea & β-Ketoester Base followed by Acid Mild conditions, good yields, scalable nih.govnih.gov 4-Pyrimidone-2-thioether

This table illustrates methods for creating the core ring structure, which is a prerequisite for N-benzylation.

Synthetic Optimization and Yield Enhancement Studies

Optimizing the synthesis of this compound focuses on maximizing the yield and purity of the final product. This involves a systematic investigation of various reaction parameters for key steps, particularly the N-alkylation.

Key parameters for optimization include:

Choice of Base: Strong, non-nucleophilic bases like sodium hydride (NaH) can be highly effective for deprotonation, but milder bases like potassium carbonate (K₂CO₃) may offer better selectivity and are easier to handle.

Solvent System: The polarity and aprotic nature of the solvent can significantly impact reaction rates and selectivity. DMF is a common choice for its ability to dissolve reactants and stabilize charged intermediates.

Reaction Temperature: Temperature control is crucial. While higher temperatures can increase the reaction rate, they may also lead to the formation of undesired byproducts. Alkylation is often performed at room temperature or with gentle heating. researchgate.net

Stoichiometry of Reagents: The molar ratio of the pyrimidinone substrate, benzyl halide, and base is carefully controlled to ensure complete conversion while minimizing side reactions, such as dialkylation.

Purification techniques, such as recrystallization or column chromatography, are employed to isolate the final product in high purity. Spectroscopic methods, including NMR (¹H and ¹³C) and mass spectrometry, are used to confirm the structure and purity of the synthesized compound. researchgate.net

Post-Synthetic Modifications and Functional Group Interconversions

Once the this compound scaffold is synthesized, it can serve as a versatile intermediate for further chemical modifications. These post-synthetic modifications allow for the creation of a library of analogues for structure-activity relationship (SAR) studies.

Potential modifications include:

Manipulation of the 2-(ethylthio) group: The thioether can be oxidized to the corresponding sulfoxide or sulfone. These transformations can alter the electronic properties and biological activity of the molecule. The thioether can also potentially be displaced by other nucleophiles under specific conditions.

Modification of the 4-oxo group: The ketone at the C4 position can be a handle for various chemical transformations. For example, it can be converted into a chloro or amino group. In related pyrimidine nucleoside chemistry, reagents like BOP (1H-Benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) are used to activate the C4 position, enabling its substitution by various nucleophiles like amines and thiols. nih.gov

Substitution on the Benzyl Ring: The benzyl group itself can be modified. If a substituted benzyl halide (e.g., 4-fluorobenzyl bromide) is used in the initial N-alkylation step, analogues with different substituents on the phenyl ring can be readily prepared. Alternatively, electrophilic aromatic substitution reactions could be performed on the N1-benzyl ring, provided the pyrimidinone core is stable to the reaction conditions.

These modifications are crucial for exploring the chemical space around the core structure and for developing compounds with tailored properties.

Computational and Theoretical Investigations of 1 Benzyl 2 Ethylthio Pyrimidin 4 1h One

Quantum Chemical Calculations (Density Functional Theory - DFT)

Topological Studies (AIM, ELF, LOL) for Chemical Bonding Characteristics

This section was designated to explore the nature of chemical bonds within 1-benzyl-2-(ethylthio)pyrimidin-4(1H)-one through topological analysis. Methodologies such as the Quantum Theory of Atoms in Molecules (AIM), Electron Localization Function (ELF), and Localized Orbital Locator (LOL) are powerful tools for characterizing electron density, bond critical points, and the degree of electron localization, which together provide a detailed picture of the bonding environment. However, no studies applying these analyses to the target compound have been identified.

In Silico Spectroscopic Property Prediction

The prediction of spectroscopic properties through computational means is a cornerstone of modern chemical research, allowing for the theoretical validation of experimental data.

Computational NMR Chemical Shift Calculation

This subsection would have presented theoretically calculated Nuclear Magnetic Resonance (NMR) chemical shifts for the various nuclei within this compound. Such calculations, typically performed using density functional theory (DFT), are invaluable for assigning experimental spectra and understanding the electronic environment of the atoms. No such computational NMR data for the specified compound could be located.

Computational Reaction Mechanism Elucidation

Understanding the pathways and energetics of chemical reactions is a fundamental goal of computational chemistry.

Transition State Characterization and Reaction Pathway Analysis

This part of the article would have focused on the computational investigation of reaction mechanisms involving this compound. This includes the identification and characterization of transition state structures, which are critical for understanding the kinetics of a chemical transformation. No studies detailing the reaction pathways or transition states for this compound were found.

Gibbs Free Energy Calculations for Reaction Thermodynamics

To assess the spontaneity and equilibrium position of potential reactions, this subsection was intended to provide data on the Gibbs free energy changes. These thermodynamic calculations are essential for predicting the feasibility of a reaction under specific conditions. As with the other outlined topics, no research providing these calculations for this compound could be retrieved.

Structure Activity Relationship Sar Studies of 1 Benzyl 2 Ethylthio Pyrimidin 4 1h One Derivatives

Influence of N1-Benzyl Substitution on Biological Potency and Selectivity

The N1-benzyl group is a crucial determinant of biological activity in many heterocyclic compounds, including pyrimidinone derivatives. Its presence and substitution pattern can profoundly affect potency and selectivity by influencing factors such as binding affinity to target proteins and pharmacokinetic properties.

In related heterocyclic structures, the N-benzyl moiety often engages in critical binding interactions within the active site of target enzymes or receptors. For instance, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives developed as USP1/UAF1 deubiquitinase inhibitors, the benzyl (B1604629) group was integral for achieving nanomolar potency. nih.gov Similarly, studies on acetylcholinesterase inhibitors based on a 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine scaffold demonstrated that the benzyl group contributes significantly to the compound's inhibitory power. nih.gov

Modification of the benzyl ring itself offers a pathway to modulate activity. Introducing substituents on the phenyl ring can alter electronic properties and steric bulk, leading to improved interactions or selectivity. For example, in the design of N-benzyl-1H-1,2,3-triazole derivatives, substitutions on the benzyl ring were explored to optimize cytotoxic activity against various cancer cell lines. rsc.org

Table 1: Influence of N1-Substituent on Biological Activity (Hypothetical Data Based on General SAR Principles)

Compound N1-Substituent Relative Potency Key Observation
A Benzyl +++ Establishes key hydrophobic/aromatic interactions.
B 4-Methoxybenzyl +++ Electron-donating group may enhance binding.
C 4-Chlorobenzyl ++ Electron-withdrawing group can alter electronic profile and binding.
D Methyl + A smaller alkyl group significantly reduces potency, highlighting the importance of the aromatic ring.

| E | Hydrogen | - | Removal of the benzyl group leads to a major loss of activity. |

This table is illustrative and based on established principles in medicinal chemistry.

Role of the 2-Alkylthio Moiety (specifically ethylthio) in Biological Activity Modulation

The substituent at the 2-position of the pyrimidinone ring is pivotal for its biological profile. The presence of a thioether, specifically an ethylthio group, is a common feature in many biologically active pyrimidines. This moiety can influence the molecule's electronic distribution, lipophilicity, and ability to form hydrogen bonds. nih.gov

Studies on various 2-thiopyrimidines have shown that the sulfur atom and the attached alkyl group play a determining role in activity. jetir.org The process of S-alkylation, which converts a 2-thioxo group into a 2-alkylthio group, is a key synthetic step that often enhances biological effects. scirp.orgscirp.org The ethyl group in the 2-ethylthio moiety provides a balance of lipophilicity and size that can be optimal for fitting into a specific binding pocket.

In a series of pyrimidinone derivatives designed as hypoglycemic agents, a 2-ethyl substituent on the pyrimidinone ring was found to be a key component of the most active compound, PMT13. nih.gov While not a thioether, this highlights the importance of an ethyl group at the C2 position. Research on 2-thiopyrimidines has demonstrated that the 2-thiopyrimidine moiety is crucial for activities such as anticancer effects, often through interactions with target receptors. nih.gov

Table 2: Effect of C2-Substituent on Biological Activity

Compound C2-Substituent Relative Potency Key Observation
A -S-CH₂CH₃ (Ethylthio) +++ Optimal balance of size and lipophilicity for the binding pocket.
B -S-CH₃ (Methylthio) ++ Slightly less potent, suggesting the ethyl group provides better interactions.
C -SH (Thio) + The free thiol is generally less active than its S-alkylated counterparts.
D -O-CH₂CH₃ (Ethoxy) +/- Replacement of sulfur with oxygen significantly alters electronic properties and activity.

| E | -NH₂ (Amino) | + | An amino group can act as a hydrogen bond donor, leading to a different binding mode. |

This table is illustrative and based on established principles in medicinal chemistry.

Impact of Substituent Modifications at Pyrimidinone Ring Positions (e.g., C5, C6)

Modifications at the C5 and C6 positions of the pyrimidinone ring provide another avenue for optimizing biological activity. Introducing various substituents at these positions can influence the molecule's conformation, solubility, and interaction with the target.

The introduction of small alkyl or functional groups at C5 and C6 can fine-tune the electronic landscape of the pyrimidine (B1678525) ring. In the development of pyrimidinone and pyrimidindione derivatives, a solid-phase synthesis approach was used to create libraries with diversity at the C5 and C6 positions, highlighting the importance of exploring these sites for lead optimization. arkat-usa.org For instance, in thieno[2,3-d]pyrimidines, which are structurally related to pyrimidinones, substituents at the corresponding positions have been shown to be critical for anticancer activity against cell lines like MCF-7. nih.gov The size, polarity, and hydrogen-bonding capacity of these substituents can dictate the potency and selectivity of the compounds.

Table 3: Influence of C5/C6 Substituents on Biological Activity

Compound C5-Substituent C6-Substituent Relative Potency Key Observation
A H H +++ Unsubstituted scaffold serves as the baseline.
B Br H ++ Halogen substitution can increase potency but may affect selectivity.
C H CH₃ +++ A small alkyl group at C6 is often well-tolerated and can enhance hydrophobic interactions.
D H Phenyl +/- A bulky group at C6 can cause steric hindrance, reducing activity.

| E | NO₂ | H | + | An electron-withdrawing group at C5 can modulate the ring's electronics. |

This table is illustrative and based on established principles in medicinal chemistry.

Stereochemical Implications in Structure-Activity Relationships

Stereochemistry can play a profound role in the biological activity of pyrimidinone derivatives, especially when chiral centers are present. The three-dimensional arrangement of atoms can dictate how a molecule fits into a chiral binding site on a biological target, with one enantiomer often being significantly more active than the other.

In a study of 1,3-dioxoperhydropyrido[1,2-c]pyrimidine derivatives, highly strict stereochemical requirements were identified for potent and selective antagonism of the cholecystokinin-A (CCK-A) receptor. nih.gov The specific stereoisomer, (4aS,5R)-2-benzyl-5-[N-[(tert-butoxycarbonyl)-L-tryptophyl]-amino]-1,3-dioxoperhydropyrido[1,2-c]pyrimidine, displayed nanomolar affinity, whereas other diastereoisomers were much less active. This demonstrates that a precise spatial orientation of key functional groups is essential for optimal receptor binding. nih.gov

While the core 1-benzyl-2-(ethylthio)pyrimidin-4(1H)-one structure is achiral, the introduction of substituents with chiral centers, for instance on the N1-benzyl group or at the C5 or C6 positions, would necessitate a stereochemical investigation. If a substituent creates a stereocenter, it is highly probable that the biological target will exhibit stereoselectivity, favoring one enantiomer over the other.

Pharmacophore Identification and Lead Optimization Principles

Pharmacophore modeling is essential for understanding the key structural features required for a molecule's biological activity. d-nb.info For the this compound class, the pharmacophore can be defined by the spatial arrangement of essential features derived from SAR studies.

The key pharmacophoric features likely include:

A Hydrogen Bond Acceptor: The carbonyl oxygen at the C4 position of the pyrimidinone ring.

A Hydrophobic/Aromatic Region: Provided by the N1-benzyl group, which likely engages in van der Waals or pi-stacking interactions.

A Hydrophobic Pocket: Occupied by the 2-ethylthio group.

A Hydrogen Bond Donor: The N3-H of the pyrimidinone ring.

The process of lead optimization involves systematically modifying a lead compound to improve its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). danaher.compreprints.org For derivatives of this compound, lead optimization strategies would focus on:

N1-Benzyl Group: Introducing various substituents on the phenyl ring to enhance binding affinity or improve metabolic stability.

C2-Alkylthio Moiety: Varying the length and branching of the alkyl chain to probe the size and nature of the hydrophobic pocket. Replacing the thioether with other groups (e.g., ether, amine) to explore different interactions.

C5 and C6 Positions: Introducing small, non-bulky substituents to fine-tune electronic properties and solubility without causing steric clashes.

Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies are often employed to guide these optimization efforts, allowing for a more rational design of new, more effective analogs. acs.orgresearchgate.net

Mechanistic Insights into the Biological Activities of 1 Benzyl 2 Ethylthio Pyrimidin 4 1h One Analogues in Vitro Studies

Enzyme Inhibition Mechanisms

The biological effects of 1-benzyl-2-(ethylthio)pyrimidin-4(1H)-one analogues are often attributed to their ability to inhibit specific enzymes that play crucial roles in various pathological conditions. In vitro studies have elucidated the inhibitory mechanisms of these compounds against a range of enzymatic targets.

Tyrosine Kinase Inhibition (e.g., EGFR, VEGFR-2, BRAF, CRAF, DYRK1A, CLK1/CLK4, Haspin)

Analogues of this compound have been investigated as inhibitors of several protein tyrosine kinases, which are key regulators of cellular processes such as growth, differentiation, and apoptosis. nih.govnih.gov Dysregulation of these kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Epidermal Growth Factor Receptor (EGFR): Dianilinopyrimidine derivatives have been developed as novel EGFR inhibitors. Some of these compounds have demonstrated potent anti-tumor activities. For instance, compound 4c (2-((2-((4-(3-fluorobenzamido)phenyl)amino)-5-(trifluoromethyl) pyrimidin-4-yl)amino)-N-methylthiophene-3-carboxamide) exhibited significant inhibitory activity against wild-type EGFR and various tumor cell lines. nih.gov The IC50 values of compound 4c against A549, PC-3, and HepG2 cancer cell lines were 0.56 µM, 2.46 µM, and 2.21 µM, respectively. nih.gov Molecular docking studies have indicated that these compounds can interact closely with the EGFR active site. nih.gov Furthermore, new benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives have been identified as potent EGFR inhibitors, with compounds 10 and 13 showing IC50 values of 0.33 and 0.38 μM, respectively, which are comparable to the known inhibitor erlotinib (B232) (IC50 0.39 μM). nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): The VEGFR-2 signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.gov Several pyrimidine-based compounds have been identified as potent VEGFR-2 inhibitors. For example, a series of novel furo[2,3-d]pyrimidine (B11772683) and thieno[2,3-d]pyrimidine-based derivatives have demonstrated highly potent dose-related VEGFR-2 inhibition, with IC50 values in the nanomolar range. nih.gov Specifically, the thieno[2,3-d]pyrimidine (B153573) derivatives 21b , 21c , and 21e exhibited IC50 values of 33.4, 47.0, and 21 nM, respectively. nih.gov Additionally, benzimidazole-quinazolinone derivatives 14i and 14k showed moderate VEGFR-2 inhibitory activity with IC50 values of 20.60 and 6.14 µM, respectively. nih.gov

BRAF and CRAF Kinases: The RAF kinases are key components of the MAPK/ERK signaling pathway, which is frequently hyperactivated in cancer. lookchem.com Benzimidazole-pyrimidin-2-yl derivatives have been designed as selective and potent inhibitors of Raf kinases. nih.gov Compound 10c , a (4-aminobenzoyl)-1H-imidazol-1-yl pyrimidin-2-yl derivative, was identified as a highly potent and selective BRAF V600E and CRAF inhibitor with IC50 values of 38.3 nM and 8.79 nM, respectively. nih.gov Furthermore, benzimidazole-quinazolinone derivatives 14f and 14g revealed potent inhibitory activities against BRAF (wild-type), BRAF (V600E), and CRAF, with IC50 values ranging from 0.002 to 0.1 µM. nih.gov

DYRK1A, CLK1/CLK4, and Haspin Kinases: The dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and CDC-like kinases (CLKs) are involved in neurodevelopment and pre-mRNA splicing, respectively, and have emerged as targets in neurodegenerative diseases and cancer. nih.govnih.gov While direct data on this compound analogues is scarce, related heterocyclic scaffolds have been explored. For instance, N-benzylated 5-hydroxybenzothiophene-2-carboxamides have been identified as multi-targeted Clk/Dyrk inhibitors. nih.gov The 3,5-difluorobenzyl analogue, compound 17 , was one of the most potent derivatives, with IC50 values of 495 nM for Dyrk1A, 242 nM for Dyrk1B, and 168 nM for Clk1. nih.govmdpi.com A chemical probe, SGC-CLK-1 , has been identified as a potent inhibitor of CLK1, CLK2, and CLK4 with IC50 values of 13 nM, 4 nM, and 46 nM, respectively. nih.gov Information regarding the inhibition of Haspin kinase by pyrimidine (B1678525) derivatives is limited in the reviewed literature, though the small-molecule CX-6258 has been identified as a Haspin inhibitor. nih.gov

Table 1: In Vitro Tyrosine Kinase Inhibitory Activity of Selected Analogues

Compound Target Kinase IC50 (µM) Source
4c EGFR 0.56 (A549 cells) nih.gov
10 EGFR 0.33 nih.gov
13 EGFR 0.38 nih.gov
21b VEGFR-2 0.0334 nih.gov
21c VEGFR-2 0.047 nih.gov
21e VEGFR-2 0.021 nih.gov
14i VEGFR-2 20.60 nih.gov
14k VEGFR-2 6.14 nih.gov
10c BRAF V600E 0.0383 nih.gov
10c CRAF 0.00879 nih.gov
14f BRAF (wt) 0.002-0.1 nih.gov
14g BRAF (wt) 0.002-0.1 nih.gov
17 DYRK1A 0.495 nih.govmdpi.com
17 CLK1 0.168 nih.govmdpi.com
SGC-CLK-1 CLK1 0.013 nih.gov
SGC-CLK-1 CLK4 0.046 nih.gov

Reverse Transcriptase Inhibition (e.g., HIV-1 RT)

Analogues of this compound have shown significant potential as inhibitors of HIV-1 reverse transcriptase (RT), a key enzyme in the life cycle of the human immunodeficiency virus. Thio analogues of dihydroalkoxybenzyloxopyrimidines (DABOs), which share structural similarities with the target compound, have been found to be potent and selective inhibitors of HIV-1 multiplication in vitro. nih.gov The introduction of an alkylthio substituent at the C-2 position of the pyrimidine ring in these analogues led to derivatives that were up to 10-fold more potent than their alkyloxy counterparts. nih.gov

Among the C-5 methyl-substituted S-DABO derivatives, several compounds exhibited EC50 values as low as 0.6 µM and were not cytotoxic at concentrations up to 300 µM. nih.gov This highlights the therapeutic potential of this class of compounds as anti-HIV agents.

Cyclooxygenase (COX-1, COX-2) and Lipoxygenase Inhibition

Cyclooxygenase (COX) enzymes are responsible for the production of prostaglandins, which are key mediators of inflammation and pain. There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation, making it a prime target for anti-inflammatory drugs. Pyrimidine derivatives have been investigated as selective COX-2 inhibitors.

In vitro studies on human articular chondrocytes have shown that various anti-inflammatory drugs have different capacities to inhibit COX enzymes. nih.gov For instance, meloxicam, a known NSAID, was found to be a more potent inhibitor of COX-2 (IC50 = 4.7 µM) than aspirin (B1665792) (IC50 = 29.3 µM). nih.gov While specific data for this compound is not available, the general class of pyrimidine derivatives shows promise for selective COX-2 inhibition.

Table 2: In Vitro COX-2 Inhibitory Activity of Reference Compounds

Compound IC50 (µM) Source
Meloxicam 4.7 nih.gov
Aspirin 29.3 nih.gov
Indomethacin 0.48 nih.gov
Diclofenac 0.63 nih.gov

Glycogen (B147801) Phosphorylase Inhibition

Glycogen phosphorylase (GP) is a key enzyme in glycogenolysis, the breakdown of glycogen to glucose-1-phosphate. Inhibition of GP is a potential therapeutic strategy for type 2 diabetes. While direct inhibitory data for this compound is not available, related structures have been studied. For example, 2-oxo-1,2-dihydropyridin-3-yl amide derivatives have been synthesized and evaluated for their in vitro inhibitory activity against glycogen phosphorylase. nih.gov The most potent compound in this series exhibited good GPa inhibition with an IC50 of 6.3 µM. nih.gov A preliminary structure-activity relationship study of these compounds indicated that anti-GP activity was favored by increased lipophilicity. nih.gov

Cyclin-Dependent Kinase 9 (CDK9) Inhibition

Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcription elongation and has emerged as a therapeutic target in cancer. Several pyrimidine and related heterocyclic scaffolds have been explored as CDK9 inhibitors. For example, 2-aminopyrimidine (B69317) derivatives have been developed as potent and selective CDK9 inhibitors. nih.gov VIP152, a pyridin-2-yl-pyridin-2-amine derivative, exhibited potent CDK9 inhibitory activity with an IC50 of 3 nM and high selectivity over other CDKs. mdpi.com Another compound, 30i , with an aminopyrimidine core, was discovered as a CDK9 inhibitor with an IC50 value of 2 nM and showed potent antiproliferative activity in a panel of tumor cell lines. mdpi.com While these are not direct analogues of this compound, they demonstrate the potential of the pyrimidine scaffold for CDK9 inhibition.

Table 3: In Vitro CDK9 Inhibitory Activity of Selected Pyrimidine Analogues

Compound IC50 (nM) Source
VIP152 3 mdpi.com
30i 2 mdpi.com
Riviciclib 20 mdpi.com
IIIM-290 1.9 mdpi.com

Cellular Response and Pathway Modulation

The enzymatic inhibition by this compound analogues translates into various cellular responses, including the modulation of key signaling pathways that control cell proliferation, survival, and apoptosis.

In cancer cells, the dysregulation of signaling pathways such as the Ras-Raf-MEK-ERK and PI3K/Akt pathways is a common event that promotes tumorigenesis. nih.govresearchgate.net Analogues of this compound have been shown to interfere with these pathways. For instance, benzimidazole-quinazolinone derivatives that inhibit RAF kinases can effectively block the MAPK pathway. nih.gov

Furthermore, the inhibition of kinases like EGFR and VEGFR-2 by pyrimidine derivatives leads to the induction of apoptosis and cell cycle arrest in cancer cells. nih.govnih.gov Dianilinopyrimidine compound 4c was found to induce apoptosis in A549 lung cancer cells and arrest the cell cycle in the G2/M phase. nih.gov Similarly, benzimidazole-quinazolinone derivatives 14g and 14i caused cell cycle arrest of A-375 melanoma cells at the G2/M phase and induced late apoptosis. nih.gov Benzimidazole (B57391) derivatives have also been shown to induce apoptosis through both intrinsic and extrinsic pathways, involving the upregulation of pro-apoptotic proteins and activation of caspases. mdpi.com

The inhibition of CDK9 by pyrimidine analogues directly impacts transcription, leading to the downregulation of anti-apoptotic proteins like Mcl-1 and subsequent induction of apoptosis in cancer cells. mdpi.com The PI3K/Akt pathway, another crucial survival pathway, can also be targeted. Inhibition of PI3K by imidazo[1,2-a]pyridine (B132010) derivatives has been shown to induce cell cycle arrest and apoptosis in cancer cells. nih.gov The activation of the PI3K/Akt pathway has been observed to be dependent on Toll-Like Receptor 2 (TLR2) signaling in some contexts. nih.gov

Antiproliferative Effects on various Cancer Cell Lines

Analogues of this compound have demonstrated notable antiproliferative activity against a range of human cancer cell lines. The cytotoxic effects of these pyrimidine derivatives are often evaluated using assays that measure cell viability, such as the MTT assay, with results typically reported as IC50 values (the concentration of a compound that inhibits 50% of cell growth).

Research has shown that new pyrimidine derivatives exhibit inhibitory activity against various cancer cell lines, including colon adenocarcinoma (LoVo), doxorubicin-resistant colon adenocarcinoma (LoVo/DX), breast cancer (MCF-7), lung cancer (A549), cervical cancer (HeLa), human leukemic lymphoblasts (CCRF-CEM), and human monocytic cells (THP-1). mdpi.com For instance, certain pyrimidine analogues have shown significant activity against the MCF-7 breast cancer cell line. researchgate.net Specifically, 4-methyl, 4-chloro, and 4-fluoro substituted benzyl (B1604629) analogs of makaluvamine, a marine alkaloid with a related structural scaffold, displayed potent antiproliferative effects on MCF-7 cells with IC50 values of 2.3 µM, 1.8 µM, and 2.8 µM, respectively. researchgate.net Phenethyl analogues of the same compound also showed strong activity against this cell line. researchgate.net

Furthermore, a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and evaluated for their antiproliferative effects against four human cancer cell lines: K562 (chronic myelogenous leukemia), Colo-205 (colorectal adenocarcinoma), MDA-MB-231 (breast adenocarcinoma), and IMR-32 (neuroblastoma). unife.it Among the tested compounds, some derivatives showed good activity against all cell lines except K562, highlighting a degree of selectivity in their cytotoxic action. unife.it

The following table summarizes the in vitro antiproliferative activity of some pyrimidine analogues against various cancer cell lines.

Compound/AnalogueCancer Cell LineIC50 (µM)Reference
4-Methylbenzyl analog of makaluvamineMCF-7 (Breast)2.3 researchgate.net
4-Chlorobenzyl analog of makaluvamineMCF-7 (Breast)1.8 researchgate.net
4-Fluorobenzyl analog of makaluvamineMCF-7 (Breast)2.8 researchgate.net
4-Methylphenethyl analog of makaluvamineMCF-7 (Breast)2.3 researchgate.net
4-Chlorophenethyl analog of makaluvamineMCF-7 (Breast)2.8 researchgate.net
3,4-Methylenedioxyphenethyl analog of makaluvamineMCF-7 (Breast)2.4 researchgate.net
Pyrazolo[3,4-d]pyrimidine derivative (PP-31d)NCI-H460 (Lung)2 nih.gov
Pyrimidine derivative with aryl urea (B33335) moiety (4b)SW480 (Colon)11.08 nih.gov

Apoptosis Induction Mechanisms in Cellular Models

A key mechanism through which this compound analogues exert their antiproliferative effects is the induction of apoptosis, or programmed cell death. Defects in apoptotic pathways are a hallmark of cancer, allowing for uncontrolled cell proliferation and survival. nih.gov

Studies on pyrazolo[3,4-d]pyrimidine derivatives, which are structurally related to the target compounds, have shown that they can inhibit cancer cell proliferation by inducing apoptosis. nih.gov One of the primary mechanisms involved is the generation of reactive oxygen species (ROS). nih.gov The accumulation of ROS can lead to cellular stress and trigger the apoptotic cascade. nih.gov

The induction of apoptosis by these compounds is further evidenced by several cellular changes. These include an increase in the subG1 cell population in cell cycle analysis, which is indicative of DNA fragmentation, a hallmark of late-stage apoptosis. nih.gov Furthermore, an increase in the early apoptotic cell population can be observed through methods like Annexin V staining. nih.gov

Mechanistically, these pyrimidine analogues can activate key executioner proteins of apoptosis, such as caspases. For instance, an increase in caspase-3/7 activity has been reported following treatment with pyrazolo[3,4-d]pyrimidine derivatives. nih.gov The activation of these caspases leads to the cleavage of various cellular substrates, ultimately resulting in cell death.

The intrinsic, or mitochondrial, pathway of apoptosis is also a common target. Treatment with pyrimidine derivatives has been shown to cause a loss of the mitochondrial membrane potential. nih.govnih.gov This event is often a point of no return in the apoptotic process and is closely linked to the regulation by the Bcl-2 family of proteins. Studies have demonstrated that these compounds can upregulate the expression of pro-apoptotic proteins like Bax and downregulate the expression of anti-apoptotic proteins such as Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio favors the release of cytochrome c from the mitochondria, leading to the activation of the caspase cascade. Additionally, the upregulation of cleaved PARP (Poly (ADP-ribose) polymerase) further confirms the execution of apoptosis. nih.gov

Interaction with Innate Immune Receptors (e.g., TLR4 Complex)

The innate immune system is the body's first line of defense against pathogens and is mediated by pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs). nih.gov The TLR4 complex, in particular, plays a crucial role in recognizing lipopolysaccharide (LPS) from Gram-negative bacteria, triggering an inflammatory response. nih.gov Dysregulation of TLR4 signaling has been implicated in various inflammatory diseases and even in cancer progression, making it an attractive therapeutic target. nih.gov

While the interaction of many small molecules with TLR4 has been investigated, leading to the discovery of both agonists and antagonists, there is currently a lack of specific research detailing the direct interaction of this compound analogues with the TLR4 complex or other innate immune receptors. nih.gov Although pyrimidine derivatives have been shown to possess anti-inflammatory properties in some contexts, which could suggest a potential modulation of inflammatory pathways involving TLRs, direct evidence for this interaction with the specific compound class is not available in the current scientific literature. Further research is required to explore this potential mechanism of action.

Antimicrobial Activity Profile

In addition to their anticancer properties, analogues of this compound have demonstrated significant antimicrobial activity.

Antibacterial Efficacy Against Bacterial Strains

Several studies have evaluated the antibacterial potential of 2-(benzylthio)pyrimidine derivatives against various bacterial strains, with a particular focus on multi-drug resistant pathogens. The antibacterial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. nih.gov

A series of 2-(benzylthio)pyrimidine and 2-(benzimidazolylmethylthio)pyrimidine derivatives were screened against multi-resistant strains of Escherichia coli (a Gram-negative bacterium) and Staphylococcus aureus (a Gram-positive bacterium). mdpi.com The results revealed that many of these compounds possess significant antibacterial activity. mdpi.com For instance, certain derivatives were found to be more active against S. aureus, while others showed greater efficacy against E. coli. mdpi.com

Another study focusing on 2-benzylthiomethyl-1H-benzimidazole derivatives also reported significant antibacterial effects against E. coli and S. aureus. nih.gov The MIC values for some of these compounds ranged from 140 to 400 µg/mL. nih.gov

The following table presents the MIC values of representative 2-(benzylthio)pyrimidine analogues against E. coli and S. aureus.

Compound/AnalogueBacterial StrainMIC (µg/mL)Reference
2-(3-nitrobenzylthio)-pyrimidine derivative (6c)Staphylococcus aureus125 mdpi.com
2-(benzimidazolylmethylthio)-pyrimidine derivative (6m)Staphylococcus aureus500 mdpi.com
2-(benzimidazolylmethylthio)-pyrimidine derivative (6m)Escherichia coli500 mdpi.com
2-(benzylthiomethyl)-1H-benzimidazole derivative (5b)Staphylococcus aureus300 nih.gov
2-(benzylthiomethyl)-1H-benzimidazole derivative (5b)Escherichia coli150 nih.gov
2-(benzylthiomethyl)-1H-benzimidazole derivative (5e)Staphylococcus aureus180 nih.gov
2-(benzylthiomethyl)-1H-benzimidazole derivative (5e)Escherichia coli180 nih.gov

Antiviral Efficacy Against Viral Pathogens

The pyrimidine scaffold is a core component of several antiviral drugs, and analogues of this compound have also been investigated for their antiviral properties, particularly against the Human Immunodeficiency Virus (HIV).

Thio analogues of dihydroalkoxybenzyloxopyrimidines (DABOs), known as S-DABOs, which are structurally related to the target compound, have been identified as selective inhibitors of HIV-1 replication in vitro. nih.gov These compounds belong to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov The introduction of alkylthio or cycloalkylthio substituents at the C-2 position of the pyrimidine ring in 6-benzyl-3,4-dihydro-4-oxopyrimidines led to derivatives that were up to 10-fold more potent than their alkyloxy counterparts. nih.gov Some C-5 methyl-substituted S-DABOs exhibited EC50 values (the concentration of a drug that gives half-maximal response) as low as 0.6 µM and showed low cytotoxicity. nih.gov

Another class of related compounds, the 6-benzyl analogs of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT), have also been synthesized and evaluated for their anti-HIV-1 activity. researchgate.net Several compounds from this series inhibited HIV-1 replication in MT-4 cells at submicromolar to nanomolar concentrations. researchgate.net

The antiviral efficacy of these compounds is often assessed by measuring the reduction in viral replication in cell culture, with results reported as EC50 values. nih.gov

Molecular Modeling and Docking Simulations for Target Interactions

Molecular modeling and docking simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule (receptor), such as a protein or a nucleic acid. These in silico methods provide valuable insights into the binding modes, affinities, and potential biological targets of novel compounds, thereby guiding the drug design and optimization process. nih.gov

For pyrimidine derivatives, molecular docking studies have been employed to elucidate their interactions with various cancer-related targets. For example, docking simulations have been used to investigate the inhibitory potential of new pyrimidine derivatives against topoisomerase II, an enzyme crucial for DNA replication and a well-known target for anticancer drugs. mdpi.comnih.gov These studies can also help in understanding the DNA intercalating properties of these compounds. nih.gov

In other research, molecular docking has been used to study the interaction of pyrimidine analogues with cyclin-dependent kinases (CDKs), such as CDK8, which are key regulators of the cell cycle and are often dysregulated in cancer. nih.gov The docking results can reveal the binding pocket interactions and help in the development of more potent and selective CDK inhibitors. nih.gov

Furthermore, docking studies have been performed on 1-benzylquinazoline-2,4(1H,3H)-dione derivatives, which share a similar benzyl-heterocycle scaffold, to understand their binding pattern and affinity towards the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) active site. nih.gov Similarly, the binding of 1,2,3-triazolyl-pyridine hybrids to Aurora B kinase has been investigated using molecular docking. acs.org

These computational approaches have also been applied in the context of antimicrobial research. For instance, molecular docking has been used to predict the interaction between pyrone derivatives and the ALS3 protein in Candida albicans, which is involved in biofilm formation. acs.org Such studies can help in identifying key amino acid residues involved in the binding and guide the design of new antifungal agents. acs.org

Ligand-Protein Binding Mode Analysis and Interaction Patterns

No publicly available research data specifically details the ligand-protein binding modes or interaction patterns for this compound or its close analogues. In general, the binding of pyrimidine derivatives to protein targets involves a variety of interactions, such as hydrogen bonds and hydrophobic interactions, which are dependent on the specific substitutions on the pyrimidine ring and the topology of the protein's binding site.

Computational Assessment of Binding Affinities and Free Energies

There are no specific computational studies in the public domain that report the binding affinities or free energies for this compound with any biological target. Such computational assessments are crucial for predicting the potency of a compound and for understanding the thermodynamic driving forces of the ligand-protein interaction.

Derivatization and Rational Design Strategies for Enhanced Biological Performance

Systematic Exploration of Chemical Space around the Pyrimidinone Scaffold

The systematic exploration of the chemical space surrounding the 1-benzyl-2-(ethylthio)pyrimidin-4(1H)-one scaffold is a fundamental strategy to establish Structure-Activity Relationships (SAR). This involves the methodical synthesis and evaluation of analogs with modifications at various positions of the pyrimidinone ring, the benzyl (B1604629) substituent, and the ethylthio group.

Research into related pyrimidinone-containing structures has demonstrated the importance of such systematic exploration. For instance, studies on thieno[3,2-d]pyrimidin-4(3H)-one derivatives as Clostridium difficile inhibitors revealed that modifications at the C2, N3, C4, and C7 positions led to a library of over 50 compounds with a wide range of potencies. nih.gov This highlights the potential for significant activity modulation through minor structural changes.

In the context of this compound, a systematic approach would involve:

Modification of the N1-substituent: Replacing the benzyl group with other aryl, heteroaryl, or alkyl groups can influence pharmacokinetic properties and target engagement. For example, in studies of YC-1 analogs, substituting the 1-benzyl group with hydrogen significantly decreased antiplatelet activity, indicating the necessity of an aromatic ring at this position. nih.gov

Variation of the 2-ethylthio group: The ethyl group can be elongated, branched, or replaced with cyclic structures to probe the binding pocket for additional hydrophobic interactions. The sulfur atom itself could be oxidized or replaced.

Substitution on the pyrimidinone ring: Introducing substituents at the C5 and C6 positions can alter the electronic properties and steric profile of the molecule, potentially leading to enhanced target interactions.

The following table illustrates a hypothetical exploration of the chemical space around the parent compound and the potential impact on biological activity based on findings from related pyrimidinone series.

Modification Site Substituent Rationale for Modification Anticipated Effect on Activity
N1-Position4-FluorobenzylIntroduce electron-withdrawing group to modulate electronicsPotentially increased potency nih.gov
N1-PositionCyclohexylmethylExplore non-aromatic hydrophobic interactionsMay alter selectivity profile
2-thio positionPropyl, ButylInvestigate effect of alkyl chain length on bindingPotential for increased hydrophobic interactions
2-thio positionCyclopropylmethylIntroduce rigidity and explore pocket shapeMay improve binding affinity
C5-PositionMethyl, ChloroProbe for additional binding interactionsCould enhance potency or alter selectivity nih.gov
C6-PositionPhenylIntroduce bulky group to explore steric tolerancePotential for new interactions with the target

Bioisosteric Replacements for Improved Activity or Specificity

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to create new molecules with similar biological properties to a parent compound by exchanging an atom or group of atoms with a broadly similar alternative. cambridgemedchemconsulting.com This approach can be used to enhance potency, improve pharmacokinetic properties, or reduce toxicity. For this compound, several bioisosteric replacements could be considered.

A key area for bioisosteric replacement is the 2-ethylthio group. The thioether linkage is susceptible to metabolic oxidation. Replacing the sulfur atom with an oxygen (to form an ether) or a methylene (B1212753) group (to form an alkyl chain) could improve metabolic stability. For example, in the development of quorum sensing inhibitors, a 2-difluoromethylpyridine group was successfully used as a bioisostere for a pyridine-N-oxide, leading to enhanced activity. rsc.org

Another target for bioisosteric replacement is the pyrimidinone core itself. While maintaining the key hydrogen bonding features, replacing the pyrimidinone with other heterocyclic systems like pyridone or triazinone could lead to novel intellectual property and potentially improved biological profiles.

Original Group Bioisosteric Replacement Rationale Potential Advantage
-S- (in ethylthio)-O-Classical bioisostereAltered hydrogen bonding capacity and polarity
-S- (in ethylthio)-CH2-Non-classical bioisostereIncreased metabolic stability
Pyrimidinone ringPyridone ringRing bioisostereModulate physicochemical properties
Benzyl groupThienylmethyl groupAromatic ring bioisostereAltered electronic and steric properties

Scaffold Hopping Approaches to Discover Novel Chemotypes

Scaffold hopping is a lead optimization strategy aimed at identifying structurally novel compounds that retain the biological activity of a known parent compound by modifying its central core structure. nih.gov This approach is particularly useful for escaping existing patent landscapes and discovering compounds with entirely new physicochemical properties.

Starting from this compound, a scaffold hopping strategy could involve replacing the pyrimidinone core with other heterocyclic systems that can present the key pharmacophoric elements (the benzyl group and the ethylthio side chain) in a similar spatial orientation. For instance, researchers have successfully used scaffold hopping to identify furano[2,3-d]pyrimidine amides as potent Notum inhibitors starting from a thienopyrimidine scaffold. nih.gov Similarly, pyrazolo[3,4-d]pyrimidines have been explored as alternatives to other heterocyclic cores in the design of kinase inhibitors. nih.gov

Possible scaffold hops from the this compound scaffold could include:

Purine (B94841) analogs: The pyrimidine (B1678525) ring is a component of the purine scaffold, making it a logical starting point for scaffold hopping.

Pyrazolopyrimidines: These scaffolds have been successfully employed in the development of various inhibitors, including those for protein kinases. nih.govnih.gov

Thienopyrimidines: The fusion of a thiophene (B33073) ring to the pyrimidine core can lead to compounds with distinct biological activities. nih.gov

Original Scaffold Hopped Scaffold Key Feature Mimicked Potential Therapeutic Area
PyrimidinonePurineHydrogen bonding patternAnticancer rsc.org
PyrimidinonePyrazolo[1,5-a]pyrimidineSpatial arrangement of substituentsKinase Inhibition nih.gov
PyrimidinonePyrido[2,3-d]pyrimidin-7(8H)-onePlanar heterocyclic coreKinase Inhibition cam.ac.uknih.gov

Fragment-Based Drug Design (FBDD) and Structure-Based Drug Design (SBDD) Applications

Fragment-Based Drug Design (FBDD) and Structure-Based Drug Design (SBDD) are powerful, complementary approaches for lead discovery and optimization. FBDD involves identifying small molecular fragments that bind to a biological target, which are then grown or linked to create more potent leads. numberanalytics.comyoutube.com SBDD utilizes the three-dimensional structure of the target protein to guide the design of inhibitors.

In the context of this compound, if the biological target is known and its structure has been determined, SBDD can be a highly effective strategy. Docking studies could reveal the key interactions between the compound and the target's binding site, providing a roadmap for rational modifications. For example, if the benzyl group occupies a hydrophobic pocket, SBDD could guide the design of analogs with substituents on the phenyl ring to exploit additional interactions within that pocket.

FBDD could be employed by deconstructing this compound into its constituent fragments: the benzyl group, the ethylthio moiety, and the pyrimidinone core. These fragments could then be screened for binding to the target. Hits could be optimized by growing the fragment to occupy more of the binding site or by linking two different fragments that bind to adjacent sites. youtube.com

The process of FBDD typically involves:

Fragment Library Screening: A library of small molecules is screened for weak binding to the target.

Hit Identification and Validation: Biophysical techniques are used to confirm binding and determine the binding mode.

Fragment Evolution: Hits are optimized by either growing the fragment or linking multiple fragments. youtube.com

For SBDD, the typical workflow includes:

Target Structure Determination: The 3D structure of the biological target is determined, often in complex with a ligand.

Binding Site Analysis: The properties of the binding site are analyzed to identify opportunities for interaction.

In Silico Design: Computational tools are used to design novel ligands that are predicted to bind with high affinity.

Synthesis and Biological Evaluation: The designed compounds are synthesized and tested for their biological activity.

Future Directions and Emerging Research Avenues

Integration of Advanced Hybrid Computational-Experimental Approaches

The synergy between computational modeling and experimental validation is paramount for the accelerated discovery and optimization of novel chemical entities. For derivatives of 1-benzyl-2-(ethylthio)pyrimidin-4(1H)-one, a future research trajectory involves the deep integration of hybrid computational-experimental workflows.

Detailed research findings from related heterocyclic systems demonstrate the power of this approach. For instance, Density Functional Theory (DFT) has been successfully used to optimize molecular geometries, calculate HOMO-LUMO energy gaps, and analyze charge distributions through Natural Population Analysis (NPA) for novel pyrimidine-based compounds. nih.gov These computational insights into the electronic properties of the molecule are invaluable for predicting reactivity and stability.

Molecular docking studies have been instrumental in elucidating the binding modes of pyrimidine (B1678525) analogues with various biological targets, including cholinesterases and protein kinases. nih.govnih.gov Future efforts should apply these techniques to this compound to identify its most probable macromolecular partners. Furthermore, molecular dynamics (MD) simulations can provide a dynamic picture of the ligand-receptor interactions, confirming binding stability and interaction modes over time. nih.gov Hirshfeld surface analysis is another powerful computational tool that has been used to investigate intermolecular interactions in the crystal structures of related pyrazolo[3,4-d]pyrimidines, offering insights into crystal packing and polymorphism. mdpi.com

The prospective research strategy would involve using these computational tools to design a virtual library of this compound derivatives with predicted high affinity for specific targets. The most promising candidates would then be synthesized and subjected to experimental validation, with the results feeding back to refine the computational models.

Computational MethodApplication in Pyrimidine ResearchPotential for this compound
Density Functional Theory (DFT)Calculation of electronic properties, molecular geometry optimization, and spectral analysis. nih.govPredicting reactivity, stability, and spectroscopic signatures.
Molecular DockingIdentifying plausible binding modes and predicting binding affinities with biological targets. nih.govnih.govScreening for potential protein targets and guiding rational drug design.
Molecular Dynamics (MD)Simulating the dynamic behavior and stability of ligand-protein complexes. nih.govAssessing the stability of binding and understanding dynamic interactions with targets.
Hirshfeld Surface AnalysisAnalyzing intermolecular interactions and crystal packing in solid-state structures. mdpi.comUnderstanding solid-state properties and predicting polymorphism.

Development of Novel Synthetic Methodologies for Complex Derivatives

While established methods exist for the synthesis of 2-thio- and 2-alkylthiopyrimidines, future research must focus on creating more efficient, versatile, and sustainable synthetic routes to access complex derivatives of this compound.

Current syntheses often involve the condensation of a thiourea (B124793) or its equivalent with a β-ketoester, followed by S-alkylation. scirp.orgscirp.org A reported synthesis for 2-benzylthio-4,6-disubstituted pyrimidines involves a three-step process starting from 2-thiobarbituric acid, which is first reacted with benzyl (B1604629) chloride, followed by treatment with phosphorus oxychloride and subsequent reaction with various nucleophiles. researchgate.net These methods, while effective, can sometimes lack efficiency or require harsh reagents.

Emerging research should pivot towards the development of novel synthetic strategies. This includes:

Multi-component Reactions (MCRs): The development of one-pot, multi-component reactions, similar to the four-component strategy used for nih.govscirp.orgresearchgate.nettriazolo[1,5-a]pyrimidines, could significantly improve synthetic efficiency and reduce waste. nih.gov

Green Chemistry Approaches: Utilizing environmentally benign solvents like water and employing catalytic systems can enhance the sustainability of the synthesis. nih.gov

Flow Chemistry: Continuous flow synthesis can offer better control over reaction parameters, improve safety, and allow for easier scalability compared to traditional batch processing.

Late-Stage Functionalization: Developing methods for the selective modification of the this compound core at a late stage would enable the rapid generation of diverse analogues for structure-activity relationship (SAR) studies.

Synthetic StrategyDescriptionRelevance to Future Research
Condensation ReactionsCondensation of 2-thiopyrimidines with benzyl halides in the presence of a base. scirp.orgA foundational method that can be optimized for higher yields and broader substrate scope.
Multi-step Synthesis from Thiobarbituric AcidA three-step route involving S-benzylation, chlorination, and nucleophilic substitution. researchgate.netProvides access to diverse 4,6-disubstituted derivatives.
Multi-component Reactions (MCRs)Combining three or more reactants in a single step to form a complex product. nih.govA highly efficient and atom-economical approach for generating libraries of derivatives.
Green Chemistry MethodsEmploying catalysts and environmentally friendly solvents like water. nih.govReducing the environmental impact of synthesis.

Exploration of New Therapeutic Indications and Biological Targets

The pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. Research has shown that compounds containing the pyrimidine ring possess antibacterial, antiviral, antitumor, and anti-inflammatory properties. scirp.org This broad bioactivity suggests that this compound and its future derivatives are promising candidates for a range of therapeutic applications.

Recent studies on related pyrimidine and benzimidazole (B57391) structures have identified several key biological targets:

Antibacterial: 2-Thiopyrimidine derivatives have shown significant activity against multi-resistant strains of Escherichia coli and Staphylococcus aureus. scirp.orgscirp.org

Anticancer: Fused pyrimidine derivatives have been developed as selective inhibitors of Epidermal Growth Factor Receptor (EGFR) mutants, such as the T790M mutant in non-small cell lung cancer. nih.govnih.gov Other derivatives have been designed as V600E BRAF inhibitors for melanoma. nih.gov

Neurodegenerative Diseases: Pyrimidine diamines have been investigated as dual-binding site cholinesterase inhibitors for the potential treatment of Alzheimer's disease. nih.gov

Anti-inflammatory: Benzimidazole-based compounds, which share heterocyclic features with the target molecule, are known to inhibit key inflammatory mediators like cyclooxygenases (COX) and TNF-α. nih.gov

Future research should systematically screen this compound and a library of its novel derivatives against these and other emerging biological targets. This exploration could uncover new therapeutic uses for this class of compounds, potentially in oncology, infectious diseases, or neuroinflammation.

Therapeutic AreaBiological Target(s)Example from Related Compounds
OncologyEGFR Kinase, V600E BRAF KinasePyrimido[4,5-d]pyrimidin-4(1H)-one derivatives as EGFR inhibitors. nih.gov
Infectious DiseasesBacterial cell wall/protein synthesis2-(Benzylthio)pyrimidine derivatives active against S. aureus and E. coli. scirp.org
NeurodegenerativeAcetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Pyrimidine diamines as nanomolar cholinesterase inhibitors. nih.gov
InflammationCyclooxygenases (COX), TNF-αBenzimidazole derivatives showing potent anti-inflammatory activity. nih.gov

Advanced Characterization Techniques for Dynamic Molecular Behavior

A comprehensive understanding of a molecule's function requires detailed knowledge of its three-dimensional structure and dynamic behavior. While standard techniques like 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS) are essential for initial structural confirmation scirp.orgscirp.org, advanced characterization methods can provide deeper insights.

For this compound, future research should employ a suite of advanced analytical techniques:

Single-Crystal X-ray Diffraction: This technique provides the definitive solid-state structure, elucidating bond lengths, angles, and intermolecular interactions, as has been demonstrated for related pyrazolo[3,4-d]pyrimidines. mdpi.com This is crucial for validating computational models and understanding structure-property relationships.

Advanced NMR Spectroscopy: Techniques such as 2D-NMR (COSY, HSQC, HMBC) can resolve complex structural ambiguities. Furthermore, variable-temperature NMR could be used to study dynamic processes like conformational isomerism of the benzyl and ethylthio groups or potential tautomerism in the pyrimidinone ring.

Time-Resolved Spectroscopy: Techniques like transient absorption or time-resolved fluorescence could be employed to study the molecule's behavior in excited states, which is relevant if photophysical or photochemical applications are considered.

Solid-State NMR (ssNMR): This method can probe the structure and dynamics in the solid state, providing complementary information to X-ray diffraction, especially for non-crystalline or polymorphic samples.

By applying these advanced techniques, a more complete picture of the molecule's conformational landscape, its non-covalent interactions, and its response to external stimuli can be constructed, guiding its development for specific applications.

Characterization TechniqueInformation ProvidedApplication to this compound
Single-Crystal X-ray DiffractionPrecise 3D molecular structure, bond parameters, and crystal packing. mdpi.comDefinitive structural elucidation and validation of computational models.
Advanced 2D NMRDetailed connectivity and spatial relationships between atoms.Unambiguous assignment of protons and carbons; conformational analysis.
Variable-Temperature NMRInformation on dynamic processes like conformational exchange or tautomerism.Studying the dynamic behavior of the molecule in solution.
Molecular Dynamics (MD) SimulationsComputational study of molecular motion and interaction over time. nih.govProbing conformational flexibility and binding dynamics with target proteins.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-benzyl-2-(ethylthio)pyrimidin-4(1H)-one and its derivatives?

  • Methodological Answer : The compound can be synthesized via one-pot multicomponent reactions or microwave-assisted methods. For example, a solvent-free approach using γ-Fe₂O₃@HAp-SO₃H nanocatalyst (0.9 mol%) at 60°C yields pyrido[2,3-d]pyrimidine derivatives with >85% efficiency . Traditional methods involve refluxing with urea/thiourea and aldehydes in ethanol or toluene/n-heptane, achieving yields of 70–90% after recrystallization .

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm substituent positions (e.g., benzyl protons at δ 3.85 ppm and ethylthio groups at δ 3.06–3.10 ppm) . Mass spectrometry (MS) and elemental analysis validate molecular weight and purity (e.g., MS m/z 346 for C₁₈H₂₂N₂O₃S) . X-ray crystallography (e.g., monoclinic C2/c system with β = 103.6°) provides definitive conformation .

Q. What in vitro assays are used for initial biological evaluation?

  • Methodological Answer : Antimicrobial activity is tested via agar diffusion against Staphylococcus aureus or Escherichia coli using 100 µg/mL concentrations . Anticancer screening involves MTT assays on cell lines (e.g., IC₅₀ values reported for MCF-7) .

Advanced Research Questions

Q. How can reaction mechanisms for pyrimidin-4(1H)-one derivatives be elucidated?

  • Methodological Answer : Mechanisms are inferred through intermediate isolation and spectroscopic tracking. For instance, microwave-assisted synthesis of dihydropyrido[2,3-d]pyrimidines proceeds via Knoevenagel condensation followed by cyclization (Scheme 3 in ). Solvent-free nanocatalyzed reactions involve imine formation and nucleophilic attack, confirmed by TLC and kinetic studies .

Q. How to design structure-activity relationship (SAR) studies for substituted derivatives?

  • Methodological Answer : Systematically vary substituents (e.g., replace benzyl with 4-chlorobenzyl or ethylthio with methylthio) and assess biological activity. For example, 5-allyl-6-benzyl derivatives show enhanced HIV-1 RT inhibition (IC₅₀ = 2.1 µM) compared to bromoethoxy analogs . Use molecular docking to predict binding interactions with target proteins (e.g., HIV-1 reverse transcriptase) .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., bacterial strain variability) or compound purity. Reproduce experiments with standardized protocols (e.g., CLSI guidelines for antimicrobial tests ). Verify purity via HPLC (>95%) and control for solvent effects (e.g., DMSO cytotoxicity in cell assays) .

Q. What green chemistry strategies improve synthesis sustainability?

  • Methodological Answer : Replace traditional solvents with ethanol/water mixtures or solvent-free conditions . Magnetic nanocatalysts (e.g., γ-Fe₂O₃@HAp-SO₃H) reduce waste, achieving 87% yield in 8 minutes with 10 reuses . Monitor reaction progress via FT-IR to minimize energy use .

Q. How does crystallographic data inform conformational analysis?

  • Methodological Answer : X-ray structures reveal planar pyrimidinone rings and dihedral angles (e.g., 24.1° between benzyl and pyrimidine planes) that influence steric interactions . Hydrogen-bonding patterns (e.g., N–H···O motifs) guide solubility and bioavailability predictions .

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